D-Phenylalanine-bortezomib
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Overview
Description
D-Phenylalanine-bortezomib: is a compound that combines D-phenylalanine, an amino acid, with bortezomib, a proteasome inhibitor. Bortezomib is widely known for its use in the treatment of multiple myeloma and mantle cell lymphoma. The combination of D-phenylalanine with bortezomib aims to enhance the therapeutic efficacy and specificity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-phenylalanine-bortezomib involves several steps. One common method includes the protection of the amino group of D-phenylalanine, followed by coupling with a boronic acid derivative. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to enhance yield and purity. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: D-phenylalanine-bortezomib undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epimeric products where boron is replaced by a hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include epimeric derivatives and substituted analogs, which can have different biological activities .
Scientific Research Applications
Chemistry: In chemistry, D-phenylalanine-bortezomib is used as a model compound to study the reactivity of boronic acid derivatives and their interactions with amino acids .
Biology: In biological research, the compound is used to investigate the role of proteasome inhibitors in cellular processes, including protein degradation and apoptosis .
Medicine: Medically, this compound is primarily used in the treatment of multiple myeloma and mantle cell lymphoma. It has shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Industry: In the pharmaceutical industry, the compound is used in the development of new proteasome inhibitors and as a reference standard for quality control .
Mechanism of Action
D-phenylalanine-bortezomib exerts its effects by inhibiting the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded and dysfunctional proteins, inducing cell cycle arrest and apoptosis in cancer cells . The molecular targets include the β5 subunit of the proteasome, and the pathways involved are primarily related to protein degradation and apoptosis .
Comparison with Similar Compounds
Ixazomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: A second-generation proteasome inhibitor with a different chemical structure.
Uniqueness: D-phenylalanine-bortezomib is unique due to its combination of D-phenylalanine and bortezomib, which enhances its specificity and efficacy in targeting cancer cells. Unlike other proteasome inhibitors, it offers a distinct mechanism of action and improved pharmacokinetic properties .
Properties
Molecular Formula |
C28H34BN5O5 |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23+,25+/m1/s1 |
InChI Key |
WXSBJLWLFBBGKF-CUYJMHBOSA-N |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O |
Origin of Product |
United States |
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